Cytotoxicity in Colon Cancer Cells: Parent Compound vs. 2-Bromo Analog 7b
The parent compound 7a (6-anilino-7-chloroquinazoline-5,8-dione) demonstrated an IC₅₀ of 1.19 µM against the Col2 colon cancer cell line, whereas the 2-bromo-substituted analog 7b showed an IC₅₀ of 3.68 µM—a 3.1-fold reduction in potency against this cell type [1]. This result, drawn from the same triplicate SRB assay conditions, indicates that the unsubstituted anilino group confers colon cancer selectivity that is lost upon ortho bromination.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against Col2 human colon cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.19 µM (compound 7a) |
| Comparator Or Baseline | IC₅₀ = 3.68 µM (compound 7b, 2-bromo analog) |
| Quantified Difference | 3.1-fold lower potency for 7b; 7a is 3.1× more potent against Col2 |
| Conditions | SRB assay, triplicate determinations, cultured human Col2 colon cancer cells [1] |
Why This Matters
This quantitative difference directly impacts selection: 7a is superior when colon cancer cytotoxicity is the primary endpoint, while 7b would be a poor substitute.
- [1] Park HJ, Kim YS, Kim JS, Lee EJ, Yi YJ, Hwang HJ, Suh ME, Ryu CK, Lee SK. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents. Bioorg. Med. Chem. Lett. 2004;14(13):3385-3388. Table 1. View Source
